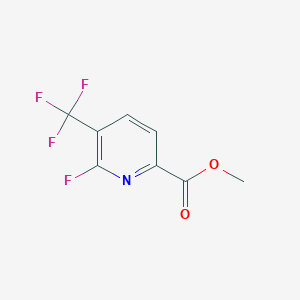

Methyl 6-fluoro-5-(trifluoromethyl)picolinate

Description

Methyl 6-fluoro-5-(trifluoromethyl)picolinate is a fluorinated picolinate ester with a trifluoromethyl group at the 5-position and a fluorine atom at the 6-position of the pyridine ring. The presence of fluorine and trifluoromethyl groups enhances its metabolic stability, lipophilicity, and binding affinity, making it valuable for drug design .

Properties

Molecular Formula |

C8H5F4NO2 |

|---|---|

Molecular Weight |

223.12 g/mol |

IUPAC Name |

methyl 6-fluoro-5-(trifluoromethyl)pyridine-2-carboxylate |

InChI |

InChI=1S/C8H5F4NO2/c1-15-7(14)5-3-2-4(6(9)13-5)8(10,11)12/h2-3H,1H3 |

InChI Key |

YRVSDMARSHQSAG-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=NC(=C(C=C1)C(F)(F)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-fluoro-5-(trifluoromethyl)picolinate typically involves the introduction of fluorine and trifluoromethyl groups onto the picolinic acid framework. One common method is the direct fluorination of methyl 6-chloro-5-(trifluoromethyl)picolinate using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an inert atmosphere at a controlled temperature to ensure the selective introduction of the fluorine atom.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes halogenation, esterification, and fluorination steps, with careful control of reaction conditions to achieve high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-fluoro-5-(trifluoromethyl)picolinate undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atoms on the pyridine ring can be replaced by nucleophiles under suitable conditions.

Oxidation and Reduction: The compound can participate in redox reactions, leading to the formation of different oxidation states.

Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products Formed:

Substitution Products: Various substituted picolinates depending on the nucleophile used.

Oxidation Products: Oxidized derivatives of the picolinate.

Reduction Products: Reduced forms of the picolinate.

Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.

Scientific Research Applications

Chemistry: Methyl 6-fluoro-5-(trifluoromethyl)picolinate is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals. Its unique electronic properties make it valuable for designing molecules with enhanced biological activity and stability.

Biology: In biological research, this compound is used to study the effects of fluorine substitution on the activity of bioactive molecules. It serves as a model compound for investigating the interactions of fluorinated compounds with biological targets.

Medicine: The compound has potential applications in drug discovery and development. Its fluorinated structure can improve the pharmacokinetic properties of drug candidates, such as increased metabolic stability and better membrane permeability.

Industry: In the agrochemical industry, this compound is explored for its herbicidal and pesticidal properties. Its ability to disrupt specific biological pathways in pests makes it a promising candidate for developing new agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 6-fluoro-5-(trifluoromethyl)picolinate involves its interaction with specific molecular targets in biological systems. The fluorine atoms and trifluoromethyl group enhance the compound’s ability to bind to enzymes and receptors, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application, but common targets include enzymes involved in metabolic processes and receptors in signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to structurally related picolinate esters and pyridine derivatives, focusing on substituent positions, electronic effects, and applications. Key analogs include:

Key Observations:

- Substituent Effects: Electron-Withdrawing Groups: The trifluoromethyl group at the 5-position (as in the target compound) enhances electrophilicity and resistance to oxidative metabolism compared to methyl or hydrogen substituents .

- Similarity Scores :

Physicochemical Properties

- Boiling Point and Density :

- Methyl 6-chloro-5-(trifluoromethyl)picolinate has a boiling point of ~299.8°C and a density of 1.4 g/cm³, typical for halogenated picolinates .

- Fluorine’s smaller atomic radius compared to chlorine may lower the boiling point and density in the target compound, though experimental data are needed for confirmation.

- Purity and Storage :

- Structural analogs like Methyl 6-chloro-5-(trifluoromethyl)picolinate are stored under refrigeration (2–8°C) with purities ≥95%, indicating similar handling requirements for the fluoro analog .

Biological Activity

Methyl 6-fluoro-5-(trifluoromethyl)picolinate is a fluorinated organic compound that has garnered attention for its potential biological activities, particularly in drug discovery and development. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring with a fluorine atom at the 6-position and a trifluoromethyl group at the 5-position. These substitutions significantly influence the compound's electronic properties, enhancing its lipophilicity and reactivity. The trifluoromethyl group, in particular, is known to improve binding affinity to biological targets compared to non-fluorinated analogs.

Enzyme Interactions

Preliminary studies indicate that this compound may interact with specific enzymes and receptors, modulating various biochemical pathways. The compound serves as a model for investigating the effects of fluorination on bioactive molecules, suggesting that its unique structure could lead to significant therapeutic applications. Research has shown that it can influence enzyme activity, which is crucial for metabolic processes.

Comparative Analysis with Related Compounds

A comparative analysis of this compound with structurally similar compounds highlights its unique biological activity:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C8H6F4N2O2 | Exhibits significant enzyme interaction potential |

| Methyl 6-methyl-5-(trifluoromethyl)picolinate | C8H8F3N2O2 | Similar structure but different electronic properties |

| Methyl 6-chloro-5-(trifluoromethyl)picolinate | C8H6ClF3N2O2 | Chlorine substitution affects stability and reactivity |

| Methyl 3-fluoro-5-(trifluoromethyl)picolinate | C8H6F4N2O2 | Fluorine at position 3 alters reactivity |

This table illustrates how variations in substituents can affect the biological properties of these compounds, emphasizing the importance of structural modifications in drug design.

Case Studies and Research Findings

- In Vitro Studies : Research has shown that this compound exhibits enhanced binding affinity to certain enzymes compared to non-fluorinated versions. This suggests its potential role as an effective inhibitor in therapeutic applications.

- Anticancer Activity : Related studies have indicated that fluorinated compounds can exhibit significant anticancer activity. For example, certain derivatives showed IC50 values lower than standard drugs like Doxorubicin against various cancer cell lines, suggesting that this compound may possess similar properties .

- Toxicological Profile : While the compound shows promise in various applications, it is essential to consider its toxicological profile. Studies indicate that it may be toxic upon ingestion or skin contact, necessitating further investigation into safety and handling protocols .

Q & A

Basic Research Questions

Q. What are the key structural features and spectroscopic characterization methods for Methyl 6-fluoro-5-(trifluoromethyl)picolinate?

- Answer : The compound features a pyridine ring substituted with fluorine at position 6 and a trifluoromethyl group at position 5. Key characterization methods include:

- NMR spectroscopy : To confirm substituent positions and electronic environments (e.g., ¹⁹F NMR for trifluoromethyl groups).

- IR spectroscopy : To identify carbonyl (C=O) stretching vibrations (~1700 cm⁻¹) and C-F bonds.

- Mass spectrometry : For molecular weight verification (e.g., ESI-MS or GC-MS).

- X-ray crystallography : Optional for resolving 3D conformation, though limited data exists for this specific derivative .

Q. What synthetic routes are commonly used to prepare fluorinated picolinate derivatives?

- Answer : General approaches include:

- Halogenation : Fluorination via nucleophilic substitution (e.g., using KF or CsF) on chlorinated precursors.

- Trifluoromethylation : Employing reagents like TMSCF₃ or Umemoto’s reagent under catalytic conditions.

- Esterification : Methyl ester formation using methanol and acid catalysts (e.g., H₂SO₄) on carboxylic acid intermediates.

- Optimization : Solvent choice (THF, DMF) and temperature control (0–80°C) to minimize side reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance trifluoromethyl group stability during synthesis?

- Answer : Key strategies include:

- Catalyst selection : Use of Cu(I) or Pd catalysts to facilitate trifluoromethylation without decomposition.

- Temperature modulation : Lower temperatures (e.g., -20°C to 25°C) to suppress radical side reactions.

- Protecting groups : Temporary protection of reactive sites (e.g., amino groups) to avoid undesired coupling.

- Continuous flow reactors : Improved yield and purity in industrial-scale synthesis .

Q. What strategies address discrepancies in reported biological activities of trifluoromethyl-substituted picolinates?

- Answer : Contradictions may arise from:

- Purity variations : Ensure >95% purity via HPLC and rigorous characterization (e.g., COA documentation).

- Solubility differences : Use DMSO or PEG-based solvents for consistent in vitro assays.

- Target specificity : Validate interactions via enzyme inhibition assays (e.g., IC₅₀ measurements) and molecular docking studies.

- Metabolic stability : Assess using liver microsome models to account for degradation pathways .

Q. How does the electronic effect of fluorine influence the reactivity of this compound in cross-coupling reactions?

- Answer : The electron-withdrawing fluorine and trifluoromethyl groups:

- Activate the pyridine ring : Enhance electrophilicity at adjacent positions for Suzuki or Buchwald-Hartwig couplings.

- Stabilize intermediates : Resonance effects reduce transition-state energy in Pd-catalyzed reactions.

- Challenge : Steric hindrance from trifluoromethyl may require bulky ligands (e.g., XPhos) for efficient catalysis .

Methodological Considerations

Q. What analytical techniques are critical for assessing purity and stability under storage conditions?

- Answer :

- HPLC : Quantify impurities using reverse-phase columns (C18) and UV detection.

- Karl Fischer titration : Monitor moisture content, critical for hygroscopic compounds.

- Stability studies : Store at -20°C in sealed, argon-purged vials; avoid freeze-thaw cycles (see SDS guidelines) .

Q. How can computational methods aid in predicting the compound’s environmental or metabolic fate?

- Answer :

- QSAR models : Predict biodegradability and toxicity using software like EPI Suite.

- DFT calculations : Analyze hydrolysis pathways (e.g., ester cleavage mechanisms).

- Molecular dynamics : Simulate interactions with biological targets (e.g., enzyme active sites) .

Data Interpretation & Contradictions

Q. Why do some studies report high herbicidal activity while others show negligible effects for similar picolinates?

- Answer : Potential factors include:

- Structural analogs : Minor substitutions (e.g., bromine vs. chlorine) alter bioavailability.

- Formulation differences : Co-solvents or adjuvants may enhance field efficacy.

- Species-specific responses : Test on model weeds (e.g., Arabidopsis) vs. crops.

- Application timing : Pre-emergent vs. post-emergent use affects uptake .

Safety & Handling

Q. What PPE and engineering controls are recommended for handling this compound?

- Answer : Based on SDS guidelines:

- PPE : Nitrile gloves, lab coat, and ANSI-approved goggles.

- Ventilation : Use fume hoods to avoid inhalation of aerosols.

- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.